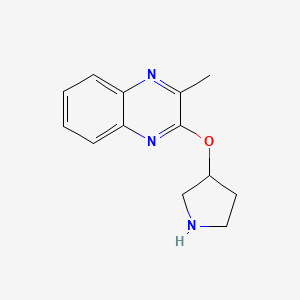

![molecular formula C19H17FN2O4 B6497607 N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide CAS No. 952963-92-7](/img/structure/B6497607.png)

N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with similar structures, such as thiazolidinediones , have been studied for their biological potential. Thiazolidinediones are sulfur-containing pentacyclic compounds that are found throughout nature in various forms. They are present in numerous biological compounds and have a wide range of pharmacological effects, including anti-malarial, antimicrobial, anti-mycobacterium, anticonvulsant, antiviral, anticancer, anti-inflammatory, antioxidant, anti-HIV, and antitubercular properties .

Synthesis Analysis

The synthesis of similar compounds, such as thiazolidine-2,4-dione derivatives, has been reported . These compounds were synthesized from 5-(benzylidene)thiazolidine-2,4-dione with N N 1-dimethylformamide in diethyl amino .Molecular Structure Analysis

The molecular structure of similar compounds, such as N-methyl-4,4-difluoro-modafinil, has been described . This compound is a synthetic molecule of the benzhydryl class, which consists of two benzene rings attached to a single carbon molecule. It contains a fluorine group bound to each benzene ring at R 4 and is classified as a sulphinyl benzhydryl molecule .Wissenschaftliche Forschungsanwendungen

FMPOA is used in a wide range of scientific research applications, including the study of enzyme inhibition, signal transduction pathways, and protein-protein interactions. It is also used in the study of cell metabolism, gene expression, and drug metabolism. Additionally, FMPOA has been used in the study of the effects of environmental pollutants on human health.

Wirkmechanismus

FMPOA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. FMPOA binds to the active site of the COX-2 enzyme, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of COX-2 activity results in a decrease in the production of inflammatory mediators and other compounds involved in inflammation.

Biochemical and Physiological Effects

FMPOA has a variety of biochemical and physiological effects. In addition to inhibiting the activity of COX-2, FMPOA has been shown to inhibit the activity of other enzymes, including lipoxygenase and cyclooxygenase-1 (COX-1). It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, FMPOA has been shown to reduce the production of nitric oxide, which is involved in the regulation of vascular tone and blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

FMPOA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive molecule and is readily available. Additionally, FMPOA has a low toxicity profile and is generally well-tolerated in laboratory animals. However, FMPOA has some limitations for use in laboratory experiments. It is a relatively unstable molecule and has a short half-life in the body, which can limit its effectiveness in long-term experiments. Additionally, FMPOA has a relatively low affinity for COX-2, which can limit its efficacy in some experiments.

Zukünftige Richtungen

FMPOA has a variety of potential future directions for use in scientific research. One potential direction is the use of FMPOA in the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, FMPOA could be used in the development of new drugs for the treatment of cancer, as it has been shown to inhibit the growth of some types of cancer cells. Additionally, FMPOA could be used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, FMPOA could be used in the development of new drugs for the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

Synthesemethoden

FMPOA is synthesized using a variety of methods, including a two-step method involving the reaction of 4-fluorophenylacetic acid with 2-methoxyphenol in aqueous acetic acid, followed by the addition of sodium nitrite and acetic acid. Alternatively, FMPOA can also be synthesized using a one-step approach involving the reaction of 4-fluorophenylacetic acid and 2-methoxyphenol in the presence of acetic acid and sodium nitrite.

Eigenschaften

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c1-24-16-4-2-3-5-17(16)25-12-19(23)21-11-15-10-18(26-22-15)13-6-8-14(20)9-7-13/h2-10H,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPFYEXZMNPMOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B6497529.png)

![3-(2-chlorophenyl)-5-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6497534.png)

![1-(4-methoxyphenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6497542.png)

![3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497552.png)

![3,4,5-trimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497556.png)

![2-(4-methoxyphenoxy)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497557.png)

![3-(4-methoxyphenyl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide](/img/structure/B6497565.png)

![N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6497574.png)

![1-(4-chlorophenyl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B6497581.png)

![N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B6497583.png)

![N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6497591.png)

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6497592.png)

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6497613.png)